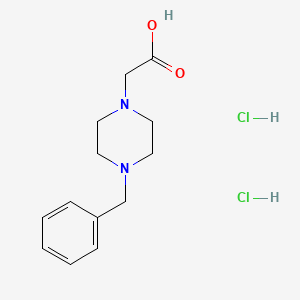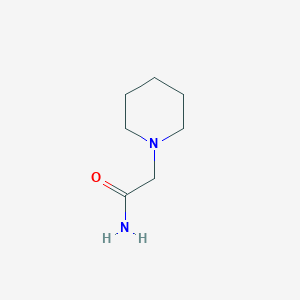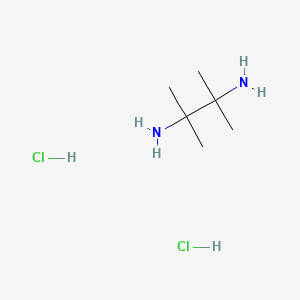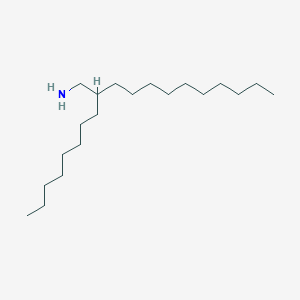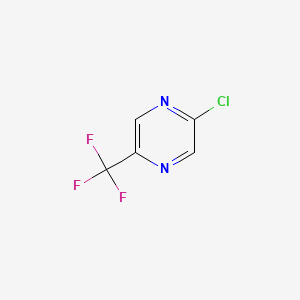
2-氯-5-(三氟甲基)吡嗪
描述
2-Chloro-5-(trifluoromethyl)pyrazine is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms opposite each other. The presence of a chloro and a trifluoromethyl group on the pyrazine ring can significantly alter the compound's reactivity and physical properties, making it an interesting subject for chemical research and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazine derivatives, including those with trifluoromethyl groups, has been explored in several studies. For instance, a regiospecific synthesis method for trifluoromethylated pyrimidines, which are structurally related to 2-chloro-5-(trifluoromethyl)pyrazine, was developed using 4-alkoxyvinyl trifluoro(chloro)methyl ketones and hydrazine pyrimidines . Another study presented efficient methods for the synthesis of 2-chloro-5-trifluoromethoxypyrazine, demonstrating its utility in various coupling reactions, such as Buchwald-Hartwig amination and Suzuki and Sonogashira couplings . These methods highlight the versatility of chloro-trifluoromethyl pyrazines in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and corresponding assignments of a chloro-trifluoromethyl phenyl pyrazine carboxamide were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . Similarly, the structural parameters and vibrational frequencies of another chloro-substituted pyrazine carboxamide were obtained using density functional theory, providing information on the molecular electrostatic potential and sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The reactivity of chloro-trifluoromethyl pyrazines has been explored in the context of various chemical transformations. The presence of the chloro group on the pyrazine ring allows for easy diversification through palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of triazolo-pyrazine derivatives . The stability of the chlorine atom and the trifluoromethoxy group during these transformations has also been compared, shedding light on the chemical properties of these substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl pyrazines are influenced by the substituents on the pyrazine ring. The trifluoromethyl group, in particular, imparts unique properties due to its "pseudohalogen" character . The incorporation of such groups into heterocycles can affect the compound's boiling point, solubility, and stability. Additionally, the hyperpolarizability and nonlinear optical properties of these compounds have been studied, indicating potential applications in materials science .
科学研究应用
吡啶并[3,4-b]吡嗪合成
Mederski 等人(2003 年)的一项研究探索了由 1,2-二羰基化合物和 2-氯-3,4-二氨基吡啶制备 5-氯吡啶并[3,4-b]吡嗪。该过程突出了氯和三氟甲基取代的吡嗪在合成新的吡嗪衍生物中的应用,展示了它们在有机合成中的效用以及在开发具有各种生物和化学性质的新化合物中的潜在应用 (Mederski 等人,2003 年)。
三氟甲基羟基吡唑合成
Lee 等人(1990 年)报道了 5-羟基-3-(三氟甲基)吡唑及其异构体 3-羟基-5-(三氟甲基)吡唑的合成。这些化合物由乙基 4,4,4-三氟乙酰乙酸酯和甲基肼合成,证明了三氟甲基吡嗪在有机合成中的化学多功能性和反应性 (Lee 等人,1990 年)。
光谱和量子化学研究
Sebastian 等人(2016 年)使用密度泛函理论对 5-氯-N-(3-硝基苯基)吡嗪-2-甲酰胺进行了综合研究。这项研究为了解氯代吡嗪的分子结构和振动频率提供了宝贵的见解,这对于了解它们的特性和在各个领域的潜在应用至关重要 (Sebastian 等人,2016 年)。
吡嗪的光学和热学性质
Meti 等人(2017 年)的一项研究报告了二吡咯吡嗪衍生物的合成,其中涉及二卤吡咯吡嗪的区域选择性胺化反应。这项研究突出了氯代吡嗪在光电应用材料开发中的应用,这归因于它们独特的光学和热学性质 (Meti 等人,2017 年)。
安全和危害
2-Chloro-5-(trifluoromethyl)pyrazine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, using the substance only under a chemical fume hood, and not ingesting the substance .
作用机制
Target of Action
It’s known that many pyrazine derivatives interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .
Mode of Action
Pyrazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and receptor modulation .
Result of Action
It’s known that pyrazine derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific targets and the pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyrazine . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within the body.
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGIFIEQXZBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597156 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799557-87-2 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799557-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 799557-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)
